molecular formula C12H17NO2 B8016045 (S)-2-Amino-6-phenylhexanoic acid

(S)-2-Amino-6-phenylhexanoic acid

Cat. No.: B8016045
M. Wt: 207.27 g/mol
InChI Key: PZXDKILRPSNHBC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-6-phenylhexanoic acid is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hydrophobic, Flexible Structural Element : 6-Aminohexanoic acid, a synthetic lysine derivative, is used clinically as an antifibrinolytic drug. It also plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. Additionally, it is used as a linker in various biologically active structures (Markowska et al., 2021).

  • Bacterial Polyester Production : Bacteria like Pseudomonas putida can produce polyesters from aromatic substrates including 6-phenylhexanoic acid. These polyesters, known as poly-3-hydroxyalkanoates (PHAs), have various applications due to their biodegradable nature and potential biomedical uses (Hazer et al., 1996).

  • Functionalization of Carbon Nanotubes : Carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) have been prepared using amino acids like 6-aminohexanoic acid. These functionalized nanotubes show varying solubility in water based on the length of the hydrocarbon side chain, demonstrating potential in various nanotechnology applications (Zeng et al., 2005).

  • Synthesis of Fluorescent Protecting Groups : 6-Amino-4-oxo-hexanoic acid has been developed as a fluorescent probe for protection of hydroxyl groups. This derivative of levulinic acid is introduced by reaction with its symmetrical anhydride and removed under mild conditions, indicating its potential in DNA sequencing and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).

  • Green Corrosion Inhibitors : Schiff's bases derived from lysine and aromatic aldehydes, including variants of 2-amino-6-hexanoic acid, have been evaluated as corrosion inhibitors for mild steel. These compounds show promising results in inhibiting corrosion, which is crucial in industrial applications (Gupta et al., 2016).

Properties

IUPAC Name

(2S)-2-amino-6-phenylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXDKILRPSNHBC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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